Castanospermine, 6-O-(3-methylbenzoyl)-
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Overview
Description
Castanospermine, 6-O-(3-methylbenzoyl)-, is a derivative of castanospermine, an indolizidine alkaloid first isolated from the seeds of the Australian tree Castanospermum australe . This compound has garnered significant interest due to its potent inhibitory effects on glucosidase enzymes and its potential antiviral properties .
Preparation Methods
The preparation of Castanospermine, 6-O-(3-methylbenzoyl)-, involves the acylation of castanospermine at the 6-hydroxy position with 3-methylbenzoyl chloride . The synthetic route typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of castanospermine are protected using suitable protecting groups.
Acylation: The protected castanospermine is then reacted with 3-methylbenzoyl chloride in the presence of a base such as pyridine to introduce the 3-methylbenzoyl group at the 6-hydroxy position.
Deprotection: The protecting groups are removed to yield the final product, Castanospermine, 6-O-(3-methylbenzoyl)-.
Chemical Reactions Analysis
Castanospermine, 6-O-(3-methylbenzoyl)-, undergoes various chemical reactions, including:
Scientific Research Applications
Castanospermine, 6-O-(3-methylbenzoyl)-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Castanospermine, 6-O-(3-methylbenzoyl)-, involves the inhibition of glucosidase enzymes. By binding to the active site of these enzymes, the compound prevents the hydrolysis of glucosidic bonds, thereby inhibiting the processing of glycoproteins . This inhibition can disrupt viral replication and other cellular processes that rely on glycoprotein processing .
Comparison with Similar Compounds
Properties
CAS No. |
121104-90-3 |
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Molecular Formula |
C16H21NO5 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] 3-methylbenzoate |
InChI |
InChI=1S/C16H21NO5/c1-9-3-2-4-10(7-9)16(21)22-12-8-17-6-5-11(18)13(17)15(20)14(12)19/h2-4,7,11-15,18-20H,5-6,8H2,1H3/t11-,12-,13+,14+,15+/m0/s1 |
InChI Key |
RYYFYLNAGNVQNG-VQJWOFKYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O[C@H]2CN3CC[C@@H]([C@@H]3[C@H]([C@@H]2O)O)O |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2CN3CCC(C3C(C2O)O)O |
Origin of Product |
United States |
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